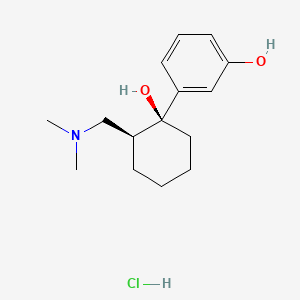

(-)-O-Desmethyl Tramadol Hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2.ClH/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12;/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3;1H/t13-,15+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGWVAWLHXDKIX-NQQJLSKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675818 | |

| Record name | 3-{(1S,2S)-2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148218-19-3 | |

| Record name | 3-{(1S,2S)-2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for O Desmethyltramadol Hydrochloride

Chemical Synthesis Routes for Targeted O-Desmethyltramadol

The chemical synthesis of O-Desmethyltramadol primarily involves the demethylation of the methoxy group on the phenyl ring of Tramadol (B15222). This can be accomplished through several strategies, with a key focus on achieving the desired stereochemistry.

Demethylation Strategies and Reagents

A common approach for the O-demethylation of Tramadol involves the use of strong bases or Lewis acids to cleave the methyl ether. One patented industrial-scale process utilizes potassium hydroxide (B78521) in the presence of a high-boiling point solvent like ethylene glycol and a phase-transfer catalyst such as polyethylene glycol-400. nih.govgoogle.comgoogle.com This reaction is typically carried out at elevated temperatures, around 195-200°C, under an inert nitrogen atmosphere for an extended period. nih.govgoogle.comgoogle.com The yield of O-Desmethyltramadol from this process can be substantial, ranging from 88-95%. google.com

Below is a table summarizing various chemical demethylation strategies for Tramadol:

Table 1: Chemical Demethylation Reagents for Tramadol| Reagent(s) | Solvent(s) | Temperature | Reaction Time | Reported Yield |

|---|---|---|---|---|

| Potassium Hydroxide, Polyethylene Glycol-400 | Ethylene Glycol | 195-200°C | 24 hours | 88-95% |

| Boron Tribromide | Dichloromethane | Not Specified | Not Specified | Not Specified |

| Diisobutylaluminium Hydride | Toluene | -20°C to Room Temp | Not Specified | >95% |

Stereocontrolled Approaches in O-Demethylation Synthesis

Controlling the stereochemistry to obtain the desired (-)-enantiomer of O-Desmethyltramadol is a critical aspect of its synthesis. One effective method involves the chiral resolution of racemic Tramadol before the demethylation step. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid. google.comgoogle.com The desired enantiomer of Tramadol can then be isolated through crystallization. google.com

Once the enantiomerically pure Tramadol is obtained, it can be subjected to demethylation. A process for the preparation of O-demethyltramadol enantiomers utilizes diisobutylaluminium hydride for the demethylation step. google.com The reaction is typically performed in an aromatic solvent like toluene at reduced temperatures. google.com

Another approach to obtaining the specific stereoisomer involves a synthesis that establishes the desired stereocenters early in the reaction sequence. A synthesis of Tramadol and its analogs starts with 2-dimethylaminomethylcyclohexanone, which is then coupled with an organolithium derivative of 3-bromoanisole. researchgate.netscielo.org.mxnsc.ru While this synthesis produces a racemic mixture, modifications to this route could potentially incorporate chiral catalysts or auxiliaries to achieve an enantioselective synthesis. The ratio of the resulting diastereomers can be influenced by the solvent system used in the Grignard reaction, with solvent mixtures like 1,4-dioxane/THF leading to a higher proportion of the desired trans-isomer. nsc.ru

Biocatalytic and Enzymatic Production of O-Desmethyltramadol

The biocatalytic production of O-Desmethyltramadol mimics the natural metabolic process that occurs in the human body, offering a highly specific and stereoselective route to the desired metabolite.

In Vitro Metabolic Conversion Systems for O-Desmethyltramadol Generation

The primary enzyme responsible for the O-demethylation of Tramadol to O-Desmethyltramadol is the cytochrome P450 enzyme CYP2D6. epa.gov In vitro systems utilizing human liver microsomes, which contain a mixture of CYP enzymes including CYP2D6, are commonly employed to generate O-Desmethyltramadol. nih.govresearchgate.net

These in vitro assays typically involve incubating Tramadol with human liver microsomes in the presence of necessary cofactors, such as an NADPH-regenerating system. researchgate.net The reaction is carried out in a buffered solution at physiological pH and temperature. The enzymatic reaction is stereoselective, with a preference for the metabolism of (-)-trans-Tramadol to (-)-O-Desmethyltramadol. nih.gov The rate of formation of the metabolites can be studied using Michaelis-Menten kinetics. nih.govnih.gov

The following table provides a summary of a typical in vitro metabolic conversion system:

Table 2: Typical In Vitro System for O-Desmethyltramadol Production| Component | Function |

|---|---|

| Human Liver Microsomes | Source of CYP2D6 and other metabolic enzymes |

| Tramadol | Substrate |

| NADPH-regenerating system | Cofactor for CYP enzyme activity |

| Phosphate Buffer | Maintain physiological pH |

Isolation and Purification Techniques for Biotransformed O-Desmethyltramadol Products

Following the in vitro metabolic conversion, the O-Desmethyltramadol must be isolated and purified from the complex biological matrix of the microsomal incubation mixture. The initial step typically involves quenching the enzymatic reaction, often by adding a cold organic solvent like acetonitrile (B52724).

A common technique for the extraction of O-Desmethyltramadol from the aqueous incubation mixture is liquid-liquid extraction (LLE). nih.govnih.gov Various organic solvents can be used for LLE, including dichloromethane and methyl-tert-butyl ether (MTBE). nih.govnih.gov The pH of the aqueous phase is often adjusted to optimize the partitioning of the analyte into the organic phase. nih.gov For instance, after an initial extraction, a back-extraction into an acidic solution can be performed, followed by a final extraction into an organic solvent after basifying the aqueous layer. oup.comscispace.com

Solid-phase extraction (SPE) is another effective method for isolating O-Desmethyltramadol. nih.gov This technique utilizes a solid sorbent material to selectively retain the analyte from the liquid sample, which can then be eluted with an appropriate solvent.

After the initial extraction, further purification and analysis are typically performed using chromatographic techniques. High-performance liquid chromatography (HPLC) is a widely used method for the separation and quantification of O-Desmethyltramadol. nih.gov Chiral HPLC columns, such as those containing amylose (B160209) tris-(3,5-dimethylphenylcarbamate), can be used to separate the enantiomers of O-Desmethyltramadol. mdpi.comoup.com Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique used for the determination of Tramadol and its metabolites, often requiring a derivatization step to improve the volatility and chromatographic properties of the analytes. nih.govnih.gov

The following table outlines common isolation and purification techniques:

Table 3: Isolation and Purification Techniques for O-Desmethyltramadol| Technique | Description |

|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning the analyte between the aqueous sample and an immiscible organic solvent like dichloromethane or MTBE. nih.govnih.govoup.comscispace.com |

| Solid-Phase Extraction (SPE) | Using a solid sorbent to selectively adsorb the analyte from the sample, followed by elution. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | A chromatographic technique for separating, identifying, and quantifying components in a mixture. Chiral columns can be used for enantiomeric separation. nih.govmdpi.comoup.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A powerful analytical method for separating and identifying different substances within a test sample, often requiring derivatization. nih.govnih.gov |

Metabolic Pathways and Biotransformation of Tramadol to O Desmethyltramadol

Cytochrome P450 Enzyme System Involvement in O-Desmethylation

The metabolism of tramadol (B15222) is heavily reliant on the cytochrome P450 (CYP) enzyme system. researchgate.netresearchgate.net Specifically, the O-demethylation pathway is predominantly mediated by the polymorphic enzyme CYP2D6. clinpgx.orgnih.gov Concurrently, N-demethylation to N-desmethyltramadol (M2) is catalyzed by CYP2B6 and CYP3A4. clinpgx.orgfrontiersin.org

CYP2D6-Mediated O-Demethylation Kinetics of Tramadol to O-Desmethyltramadol

The conversion of tramadol to O-desmethyltramadol is significantly influenced by the genetic polymorphism of the CYP2D6 enzyme. nih.govclinpgx.org This leads to variations in metabolic rates among individuals, who can be classified as poor, intermediate, extensive, or ultra-rapid metabolizers. nih.gov Studies have shown a high correlation between tramadol-O-demethylation and the activity of CYP2D6. nih.govclinpgx.org For instance, the mean metabolic ratio of tramadol O-demethylation is significantly higher in poor metabolizers compared to extensive metabolizers. nih.govclinpgx.org

Kinetic studies in rat liver microsomes have demonstrated that the formation of the enantiomers of O-desmethyltramadol follows the single-enzyme Michaelis-Menten model. nih.gov The intrinsic clearance of tramadol via O-demethylation is a key parameter, and it has been shown that CYP2D6 accounts for a substantial portion of tramadol's hepatic clearance. nih.gov

Table 1: Impact of CYP2D6 Phenotype on O-desmethyltramadol (O-dT) / Tramadol (T) Ratio

| CYP2D6 Phenotype | Mean O-dT/T Ratio (± Standard Deviation) |

| Poor Metabolizers (PM) | 0.061 ± 0.031 |

| Non-PM (IM, EM, UM) | 0.178 ± 0.09 |

Data sourced from a study on European adult patients who received IV tramadol. nih.gov

Roles of CYP2B6 and CYP3A4 in Further Metabolism of O-Desmethyltramadol and Related Metabolites

Following the initial metabolism of tramadol, the resulting metabolites, including O-desmethyltramadol, undergo further biotransformation. The enzymes CYP2B6 and CYP3A4 play a significant role in these subsequent metabolic steps. clinpgx.orgfrontiersin.org Specifically, these enzymes are involved in the N-demethylation of tramadol to N-desmethyltramadol (M2). frontiersin.org

Furthermore, O-desmethyltramadol (M1) and N-desmethyltramadol (M2) can be further metabolized to secondary metabolites. clinpgx.orgfrontiersin.org For example, M1 can be converted to N,O-didesmethyltramadol (M5) by CYP2B6 and CYP3A4. researchgate.net The metabolic pathways are complex, with potential for the formation of other metabolites such as N,N-didesmethyltramadol (M3). researchgate.netfrontiersin.org Studies have indicated that individuals who are poor metabolizers for CYP2D6 show different metabolic profiles, with higher levels of N-desmethyltramadol enantiomers. nih.gov

Stereoselectivity in O-Demethylation Processes

The O-demethylation of tramadol is a stereoselective process, meaning that the different enantiomers of tramadol are metabolized at different rates, leading to varying concentrations of the O-desmethyltramadol enantiomers. nih.govnih.gov

Enantioselective Formation of O-Desmethyltramadol from Tramadol Enantiomers

Research has consistently shown that the metabolism of tramadol enantiomers is stereoselective. nih.govnih.gov In vitro studies using rat liver microsomes have revealed that (-)-trans-tramadol is metabolized at a higher rate than (+)-trans-tramadol. nih.gov Consequently, there is a preferential formation of (-)-O-desmethyltramadol. nih.gov The formation kinetics of both (+)-M1 and (-)-M1 fit the single-enzyme Michaelis-Menten model, with the Vmax and intrinsic clearance for (+)-M1 formation being lower than those for (-)-M1 formation. nih.gov When racemic tramadol is the substrate, an interaction between the enantiomers is observed, affecting their metabolic rates. nih.govnih.gov

Table 2: Kinetic Parameters for the Formation of O-Desmethyltramadol (M1) Enantiomers in Rat Liver Microsomes

| Parameter | (+)-M1 Formation | (-)-M1 Formation |

| Vmax | Lower | Higher |

| Intrinsic Clearance (CLint) | Lower | Higher |

Based on findings from in vitro studies. nih.gov

Influence of Chiral Inhibitors on Metabolic Stereoselectivity of O-Demethylation

The stereoselective metabolism of tramadol can be influenced by the presence of enzyme inhibitors. nih.govnih.gov Certain compounds, including chiral inhibitors, can alter the metabolic pathway and the resulting enantiomeric composition of the metabolites. For example, dextromethorphan (B48470), propafenone (B51707), and fluoxetine (B1211875) have been shown to inhibit the metabolism of both tramadol enantiomers and the formation of the O-desmethyltramadol enantiomers. nih.gov

Notably, propafenone and fluoxetine can enhance the stereoselectivity of both tramadol metabolism and M1 formation, while dextromethorphan only enhances it in M1 formation. nih.gov Quinine and quinidine, known inhibitors of CYP2D6, exhibit competitive inhibition of the O-demethylation of tramadol enantiomers. nih.gov They demonstrate stereoselective inhibition, with a greater inhibitory effect on the formation of (+)-O-desmethyltramadol. nih.gov Methadone, another CYP2D6 inhibitor, has also been shown to significantly inhibit the metabolism of tramadol to O-desmethyltramadol. nih.gov

Phase II Metabolism of O-Desmethyltramadol and its Metabolites

Following Phase I metabolism, which involves oxidation reactions by CYP enzymes, O-desmethyltramadol and other metabolites undergo Phase II conjugation reactions. clinpgx.orgdrughunter.com These reactions generally increase the water solubility of the compounds, facilitating their excretion from the body. upol.czresearchgate.net The primary Phase II metabolic pathway for O-desmethyltramadol is glucuronidation. clinpgx.orgnih.gov

The glucuronidation of O-desmethyltramadol is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov Studies have identified several UGT isoforms involved in this process, with UGT1A8 and UGT2B7 being among the most active. clinpgx.orgnih.gov The process is also stereoselective. nih.gov For instance, UGTs 1A7-1A10 show a strict stereoselectivity, exclusively glucuronidating the (1R,2R)-enantiomer of O-desmethyltramadol. nih.gov UGT2B7, however, glucuronidates both enantiomers, with a slight preference for the (1S,2S)-enantiomer. nih.gov In human liver microsomes, glucuronidation favors the (1S,2S)-O-desmethyltramadol enantiomer. nih.gov Besides glucuronidation, sulfation is another possible Phase II conjugation reaction. clinpgx.orgdrughunter.com

Table 3: UGT Isoform Stereoselectivity in O-Desmethyltramadol Glucuronidation

| UGT Isoform(s) | Enantiomer Preference |

| UGT1A7, UGT1A8, UGT1A9, UGT1A10 | Exclusively (1R,2R)-O-desmethyltramadol |

| UGT2B15 | Similar but not strict preference for (1R,2R)-enantiomer |

| UGT2B7 | Both enantiomers, with a slight preference for (1S,2S)-O-desmethyltramadol |

Data compiled from in vitro screening of human UGTs. nih.gov

Glucuronidation Pathways of O-Desmethyltramadol

Glucuronidation is a major Phase II metabolic pathway for O-desmethyltramadol (M1), leading to its inactivation and facilitating its excretion. nih.govclinpgx.org This process involves the conjugation of glucuronic acid to the M1 molecule, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. researchgate.nethmdb.cahmdb.ca

Research has identified specific UGT isoforms responsible for M1 glucuronidation. Studies using a panel of human UGTs have shown that UGT2B7 and UGT1A8 are the most active enzymes in conjugating M1. nih.govresearchgate.net UGT2B7 glucuronidates both enantiomers of O-desmethyltramadol, showing a slight preference for the (1S,2S)-enantiomer. researchgate.net In contrast, several other UGT isoforms exhibit strict stereoselectivity. UGT1A7, UGT1A8, UGT1A9, and UGT1A10 were found to exclusively glucuronidate the (1R,2R)-enantiomer of O-desmethyltramadol. researchgate.net UGT2B15 also shows a similar, though not as strict, enantioselectivity. researchgate.net

The end product of this pathway is O-desmethyltramadol glucuronide. nih.govhmdb.ca In healthy volunteers, a significant portion of a tramadol dose is excreted in the urine as O-desmethyltramadol glucuronide. nih.gov

Table 1: UGT Enzymes in O-Desmethyltramadol Glucuronidation

| Enzyme | Enantiomer Selectivity | Activity Level |

|---|---|---|

| UGT2B7 | Glucuronidates both enantiomers; slight preference for (1S,2S)-O-desmethyltramadol. researchgate.net | High nih.govresearchgate.net |

| UGT1A8 | Strictly stereoselective for the (1R,2R)-enantiomer. researchgate.net | High nih.govresearchgate.net |

| UGT1A7 | Strictly stereoselective for the (1R,2R)-enantiomer. researchgate.net | Active researchgate.net |

| UGT1A9 | Strictly stereoselective for the (1R,2R)-enantiomer. researchgate.net | Active researchgate.net |

| UGT1A10 | Strictly stereoselective for the (1R,2R)-enantiomer. researchgate.net | Active researchgate.net |

| UGT2B15 | High, but not strict, enantioselectivity for the (1R,2R)-enantiomer. researchgate.net | Active researchgate.net |

Sulfation Pathways of O-Desmethyltramadol

In addition to glucuronidation, sulfation represents another Phase II metabolic pathway for O-desmethyltramadol (O-DMT). This process is catalyzed by cytosolic sulfotransferase (SULT) enzymes. nih.gov

Studies designed to identify the specific human SULTs involved have tested a panel of thirteen different isoforms. nih.gov The results of these investigations indicate that SULT1A3 and SULT1C4 are the primary enzymes responsible for the sulfation of O-DMT. nih.gov Kinetic analysis revealed a significant difference in their catalytic efficiency, with SULT1C4 being approximately 60 times more efficient at mediating the sulfation of O-DMT than SULT1A3 at their respective optimal pH levels. nih.gov

Further research into the location of this metabolic activity showed that cytosols prepared from the small intestine exhibited much higher O-DMT-sulfating activity compared to those from the liver, lung, or kidney. nih.gov This suggests that the small intestine may be a significant site for the sulfation of this metabolite.

Table 2: SULT Enzymes in O-Desmethyltramadol Sulfation

| Enzyme | Role in O-DMT Sulfation | Catalytic Efficiency | Primary Site of Activity |

|---|---|---|---|

| SULT1A3 | Major responsible enzyme. nih.gov | Lower than SULT1C4. nih.gov | Small Intestine > Liver, Lung, Kidney. nih.gov |

| SULT1C4 | Major responsible enzyme. nih.gov | ~60-fold higher than SULT1A3. nih.gov | Small Intestine > Liver, Lung, Kidney. nih.gov |

In Vitro Metabolic Studies of O-Desmethyltramadol Formation

In vitro models, particularly those using liver microsomes, are essential tools for studying the metabolic pathways of drugs like tramadol. These models allow for the detailed investigation of specific enzyme kinetics and the identification of the cytochrome P450 isoforms responsible for metabolite formation.

Rat Liver Microsomal Models for Tramadol O-Demethylation

Studies using rat liver microsomes have provided significant insights into the O-demethylation of tramadol. These in vitro experiments have consistently shown that the process is stereoselective, preferentially metabolizing the (-)-enantiomer of tramadol to form (-)-O-demethyltramadol. nih.govnih.gov

Kinetic analyses from these studies demonstrate this preference. The maximal reaction velocity (Vmax) and intrinsic clearance (CLint) for the formation of (-)-M1 were found to be significantly higher than those for the formation of (+)-M1. nih.govnih.gov However, the Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal velocity, was similar for both enantiomers. nih.gov When racemic tramadol is used as the substrate, an interaction between the enantiomers is observed, affecting their metabolic rates. nih.govnih.gov

In one study, apatinib (B926) was shown to inhibit tramadol metabolism in rat liver microsomes in a mixed manner, with an IC50 value of 1.927 µM. peerj.com The metabolic ratio of M1 in a perfused rat liver model was found to be between 0.16 and 0.19. nih.gov

Table 3: Kinetic Parameters for Tramadol O-Demethylation in Rat Liver Microsomes

| Parameter | (+)-O-demethyltramadol Formation | (-)-O-demethyltramadol Formation | Note |

|---|---|---|---|

| Vmax | Lower nih.govnih.gov | Significantly Higher nih.govnih.gov | Indicates faster formation of the (-)-enantiomer. |

| Km | Similar to (-)-M1 nih.gov | Similar to (+)-M1 nih.gov | Indicates similar enzyme affinity for both tramadol enantiomers. |

| CLint (Intrinsic Clearance) | Lower nih.gov | Higher nih.gov | Reflects more efficient overall metabolism to the (-)-enantiomer. |

Human Liver Microsomal Models for Tramadol O-Demethylation

In vitro studies utilizing human liver microsomes (HLMs) have been crucial in confirming the metabolic pathways of tramadol in humans. These studies affirm that human liver microsomes catalyze the NADPH-dependent metabolism of tramadol to its primary metabolites, O-desmethyltramadol (M1) and N-desmethyltramadol (M2). nih.gov

The O-demethylation to M1 is primarily carried out by the CYP2D6 isoform. nih.govnih.gov This is substantiated by inhibition studies where quinidine, a potent CYP2D6 inhibitor, markedly inhibits M1 formation. nih.govnih.gov The O-demethylation process is stereoselective, with a higher Vmax observed for the O-demethylation of (-)-tramadol (B15223) compared to (+)-tramadol. nih.gov However, the Km value was found to be the same for both enantiomers. nih.gov Kinetic analysis has revealed that the O-demethylation follows monophasic Michaelis-Menten kinetics. nih.gov In contrast, N-demethylation, which is catalyzed by CYP2B6 and CYP3A4, is best described by a two-site model and preferentially metabolizes the (+)-enantiomer. nih.govnih.gov

Table 4: Kinetic Parameters for Tramadol O-Demethylation in Human Liver Microsomes

| Parameter | (+)-Tramadol O-Demethylation | (-)-Tramadol O-Demethylation | Note |

|---|---|---|---|

| Vmax | 125 pmol/mg/min nih.gov | 210 pmol/mg/min nih.gov | Shows preferential metabolism of the (-)-enantiomer. |

| Km | 210 µM nih.gov | 210 µM nih.gov | Indicates equal enzyme affinity for both enantiomers. |

| Primary Enzyme | CYP2D6 nih.govnih.gov | CYP2D6 nih.govnih.gov | Confirmed by competitive inhibition with quinidine. nih.gov |

Comparative Species Metabolism of O-Desmethyltramadol Formation

Significant species differences exist in the metabolism of tramadol, particularly in the formation rates of O-desmethyltramadol (M1) and N-desmethyltramadol (M2). nih.gov These variations are critical for understanding the compound's effects across different species.

A comparative study using liver microsomes from dogs, cats, and humans revealed marked differences. nih.gov

M1 (O-desmethyltramadol) Formation: The rate of M1 formation was fastest in cats, followed by dogs, and was slowest in humans. Specifically, M1 formation by dog liver microsomes was 3.9-fold slower than in cats but 7-fold faster than in humans. nih.govnih.gov

M2 (N-desmethyltramadol) Formation: The trend was reversed for M2 formation. The rate was fastest in dogs, being 4.8-fold faster than in cats and 19-fold faster than in humans. nih.govnih.gov

In dogs, the low circulating levels of M1 are explained by this metabolic profile: relatively low M1 formation (mediated by CYP2D15) combined with high M2 formation (mediated by CYP2B11 and CYP3A12). nih.govnih.gov

In horses, metabolism also differs significantly from humans. The primary metabolite produced in horses appears to be NDT (M2), with ODT (M1) being produced only minimally. avma.org The bioavailability of tramadol is also much lower in horses (around 9.5%) compared to humans and dogs. avma.org

In vitro studies with feline (cat) microsomes showed that M1 can undergo glucuronidation, though the amount detected was minimal. nih.gov The rate of M1 depletion by Phase I metabolism in feline microsomes was negligible, likely due to a lack of CYP2B-like activity in the feline liver. nih.gov

Table 5: Comparative Formation Rates of M1 and M2 in Liver Microsomes

| Species | M1 (O-desmethyltramadol) Formation Rate | M2 (N-desmethyltramadol) Formation Rate | Primary Metabolite |

|---|---|---|---|

| Human | Slowest nih.govnih.gov | Slowest nih.govnih.gov | M1 is the key active metabolite. nih.gov |

| Dog | Intermediate (7x faster than human, 3.9x slower than cat) nih.govnih.gov | Fastest (19x faster than human) nih.govnih.gov | M2 formation is very high. nih.gov |

| Cat | Fastest nih.govnih.gov | Intermediate (slower than dog, faster than human) nih.gov | M1 formation is very high. nih.gov |

| Horse | Minimally produced avma.org | Major metabolite produced avma.org | NDT (M2) is the major metabolite. avma.org |

Pharmacological Mechanisms of O Desmethyl Tramadol Hydrochloride

Opioid Receptor Pharmacology of O-Desmethyltramadol

O-Desmethyltramadol (O-DSMT), the primary active metabolite of tramadol (B15222), exerts its analgesic effects predominantly through its interaction with opioid receptors. mdpi.commdpi.com Unlike its parent compound, tramadol, which has a complex mechanism of action involving both opioid and monoaminergic systems, the opioid activity of O-DSMT is significantly more pronounced. nih.gov

O-Desmethyltramadol is a potent agonist at the µ-opioid receptor (MOR). nih.govresearchgate.net This interaction is considered the primary driver of its analgesic properties. taylorandfrancis.com Studies have shown that O-DSMT is a more potent µ-receptor agonist than tramadol itself. taylorandfrancis.com In fact, O-desmethyltramadol is estimated to have a binding affinity for the µ-opioid receptor that is up to 300 times greater than that of tramadol. mdpi.comtaylorandfrancis.com

The enantiomers of O-desmethyltramadol exhibit distinct pharmacological profiles at the µ-opioid receptor. The (+)-enantiomer, (+)-O-DSMT, demonstrates a significantly higher affinity and efficacy for the human MOR compared to the (-)-enantiomer. nih.govnih.gov Research has indicated that (+)-O-DSMT is a full agonist at the µ-opioid receptor. wikipedia.org

The binding affinity (Ki) of the O-desmethyltramadol enantiomers for the human µ-opioid receptor highlights the stereo-selectivity of this interaction.

Binding Affinity of O-Desmethyltramadol Enantiomers at the Human µ-Opioid Receptor

| Compound | Binding Affinity (Ki) in nM |

|---|---|

| (+)-O-Desmethyltramadol | 3.4 |

| (-)-O-Desmethyltramadol | 240 |

Data sourced from Gillen et al. (2000) nih.gov

The interaction of O-desmethyltramadol with opioid receptors is highly dependent on its stereochemistry. The two enantiomers, (+)-O-desmethyltramadol and (-)-O-desmethyltramadol, possess different affinities and activities at these receptors. nih.gov

This stereo-specificity is a critical factor in the pharmacological profile of O-desmethyltramadol, with the (+)-enantiomer driving the opioid-related analgesia.

While the primary opioid-related activity of O-desmethyltramadol is centered on the µ-opioid receptor, its interaction with delta (δ) and kappa (κ) opioid receptors has also been investigated. Compared to its potent µ-opioid receptor agonism, O-desmethyltramadol exhibits a significantly lower affinity for both δ- and κ-opioid receptors. researchgate.netwikipedia.org

Studies have generally indicated that O-desmethyltramadol is inactive or has very weak activity at these receptor subtypes. wikipedia.org This selectivity for the µ-opioid receptor is a key feature of its pharmacological profile and distinguishes it from other opioids that may have more significant interactions with δ- and κ-opioid receptors.

Non-Opioid Receptor and Transporter Interactions of O-Desmethyltramadol

Beyond its effects on opioid receptors, O-desmethyltramadol also interacts with non-opioid targets, specifically monoamine transporters.

While (+)-tramadol is known to inhibit serotonin (B10506) reuptake, both enantiomers of O-desmethyltramadol are reported to be inactive as serotonin reuptake inhibitors. wikipedia.org The norepinephrine (B1679862) reuptake inhibition by the (-)-enantiomer of O-desmethyltramadol complements the µ-opioid agonism of the (+)-enantiomer, resulting in a dual mechanism of action. nih.gov

One study noted that while tramadol occupied both serotonin and norepinephrine transporters in a dose-dependent manner, O-desmethyltramadol's primary monoaminergic activity is focused on norepinephrine. nih.gov Another study using rat locus coeruleus neurons found that the effects of (-)-O-desmethyltramadol were consistent with a combined µ-opioid and alpha2-adrenergic component, the latter being a consequence of increased norepinephrine concentration. nih.gov

Monoamine Reuptake Inhibition Profile

Serotonin Transporter Activity of O-Desmethyltramadol

While the parent compound, tramadol, is known to inhibit the reuptake of serotonin, studies on its metabolite, O-desmethyltramadol (M1), indicate a more nuanced interaction with the serotonin system. Research using rat dorsal raphe nucleus brain slices demonstrated that racemic tramadol and its (+)-enantiomer significantly blocked serotonin (5-HT) uptake and increased its efflux. researchgate.net However, the (-)-enantiomer and the O-desmethyltramadol metabolite were found to be inactive at the same concentration, suggesting that the direct serotonin transporter inhibition is primarily a characteristic of the parent compound and its (+)-enantiomer, rather than (-)-O-desmethyltramadol. researchgate.net The analgesic effects of tramadol are attributed to a combination of opioid receptor agonism by (+)-O-desmethyltramadol and norepinephrine reuptake inhibition by (-)-tramadol (B15223) and (-)-O-desmethyltramadol. nih.gov The (+)-tramadol enantiomer is responsible for inhibiting serotonin transporter uptake. nih.gov

Muscarinic Receptor Modulation by O-Desmethyltramadol

O-desmethyltramadol demonstrates selective modulation of muscarinic acetylcholine (B1216132) receptors. nih.gov In studies using Xenopus oocytes expressing cloned muscarinic receptors, O-desmethyltramadol was found to inhibit acetylcholine (ACh)-induced currents in oocytes expressing M1 receptors, with a half-maximal inhibitory concentration (IC50) of 2 ± 0.6 microM. nih.gov Conversely, it did not suppress ACh-induced currents in oocytes expressing M3 receptors. nih.gov This inhibitory effect on M1 receptors was competitive, as it could be overcome by increasing the concentration of acetylcholine. nih.gov Furthermore, O-desmethyltramadol inhibited the binding of a radiolabeled antagonist to M1 receptors but not to M3 receptors, confirming its selectivity. nih.gov This suggests that the compound directly inhibits M1 receptor function. nih.govcaldic.com

Table 1: Effect of O-Desmethyltramadol on Muscarinic Receptor Subtypes

| Receptor Subtype | Effect of O-Desmethyltramadol | IC50 Value |

|---|---|---|

| M1 | Inhibition of acetylcholine-induced currents | 2 ± 0.6 µM |

Serotonin Receptor (5-HT2C) Inhibition by O-Desmethyltramadol

O-desmethyltramadol has been shown to act as an inhibitor of the 5-hydroxytryptamine (5-HT) type 2C receptor (5-HT2C). nih.gov In Xenopus oocytes expressing 5-HT2C receptors, O-desmethyltramadol inhibited 5-HT-evoked currents at pharmacologically relevant concentrations. nih.gov This inhibition was found to be competitive, as it could be surmounted by higher concentrations of 5-HT. nih.gov The study also revealed that O-desmethyltramadol altered the apparent dissociation constant for the binding of radiolabeled 5-HT to the 5-HT2C receptor without changing the maximum binding, further supporting a competitive inhibition mechanism. nih.gov

Preclinical Pharmacodynamic Characterization of O-Desmethyltramadol

Preclinical studies in various animal models have been instrumental in elucidating the pharmacodynamic properties of O-desmethyltramadol, particularly its antinociceptive effects and behavioral responses.

Antinociceptive Effects in Animal Models

The antinociceptive, or pain-relieving, effects of O-desmethyltramadol have been demonstrated in several animal models. In rats, the (+)-enantiomer of O-desmethyltramadol produced significant antinociception in the tail-flick test, an effect that was completely blocked by a µ-opioid receptor antagonist, indicating that this effect is mediated by µ-opioid receptor activation. unav.eduunav.edu Interestingly, doses that produced 100% antinociception did not cause respiratory depression. unav.edu In contrast, the (-)-enantiomer of O-desmethyltramadol did not elicit antinociception in the same test. unav.eduunav.edu

Studies in cats have shown that tramadol itself has limited analgesic effects on thermal and pressure thresholds. nih.gov However, the response can be variable among individuals. nih.gov In Greyhounds, oral administration of tramadol resulted in significant antinociceptive effects, even with low plasma concentrations of O-desmethyltramadol. avma.org In sheep, intravenously administered tramadol did not produce significant mechanical antinociceptive effects, despite plasma concentrations of tramadol and O-desmethyltramadol being above the minimum analgesic concentration reported in humans. nih.gov In horses, both tramadol and O-desmethyltramadol are thought to contribute to analgesia. avma.orgavma.org

Behavioral and Physiological Responses to O-Desmethyltramadol in Preclinical Studies

Preclinical studies have also investigated the behavioral and physiological effects of O-desmethyltramadol. In rats, administration of (+)-O-desmethyltramadol at higher doses led to significant alterations in arterial blood gases, indicating respiratory depression. unav.edu However, lower doses that were effective for antinociception did not produce this effect. unav.edu

In cats, tramadol administration has been associated with varied behavioral changes. nih.gov Some cats appeared euphoric and comfortable, while others exhibited dysphoria and distress. nih.gov In horses, mild to moderate muscle fasciculations were observed after intravenous administration of tramadol. avma.org

Mechanism-Based Pharmacodynamic Modeling of O-Desmethyltramadol Effects

Pharmacokinetic-pharmacodynamic (PK/PD) modeling has been employed to characterize the time course of the antinociceptive effects of O-desmethyltramadol. In a study on rats, the pharmacokinetics of (+)-O-desmethyltramadol were best described by a two-compartmental model. unav.eduunav.edu The antinociceptive response was linked to an effect compartment with a linear pharmacodynamic model. unav.edu This modeling revealed that as the duration of infusion increased, the slope of the effect versus concentration relationship decreased, suggesting the development of tolerance to the antinociceptive effect. unav.eduunav.edu

Physiologically based pharmacokinetic (PBPK) models have also been developed to understand how drug-drug interactions involving cytochrome P450 (CYP) enzymes, particularly CYP2D6, can impact the exposure to tramadol and O-desmethyltramadol. nih.govnih.gov These models are crucial for predicting how genetic variations in these enzymes and the co-administration of other drugs can alter the metabolic conversion of tramadol to O-desmethyltramadol, thereby influencing its pharmacodynamic effects. nih.govnih.govcapes.gov.br

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| (-)-O-Desmethyl Tramadol Hydrochloride |

| (+)-O-Desmethyltramadol |

| (-)-O-Desmethyltramadol |

| Tramadol |

| (+)-Tramadol |

| (-)-Tramadol |

| Serotonin (5-Hydroxytryptamine, 5-HT) |

| Acetylcholine (ACh) |

| N-desmethyltramadol (M2) |

| N,O-di-desmethyltramadol (M5) |

| Morphine |

| Codeine |

| Venlafaxine |

| Tapentadol |

| Paroxetine |

| Quinidine |

| Metoprolol |

| Alvimopan |

| Atropine |

| Bisindolylmaleimide I (GF109203X) |

| Quinuclidinyl benzilate (QNB) |

| beta-funaltrexamine (β-FNA) |

| Rhodamine 123 |

Investigation of Tolerance Development to O-Desmethyltramadol in Preclinical Settings

The investigation into tolerance development associated with O-desmethyltramadol (O-DSMT) in preclinical environments reveals critical distinctions between its stereoisomers, namely (-)-O-desmethyltramadol and (+)-O-desmethyltramadol. These differences are intrinsically linked to their unique pharmacological mechanisms. While tolerance is a well-documented phenomenon for opioid analgesics, its development is contingent on the substance's initial pharmacological activity and the specific effect being measured.

A pivotal study examining the pharmacokinetics and pharmacodynamics of the two main metabolites of tramadol in rats utilized the tail-flick test to measure antinociception. nih.gov The findings from this research demonstrated a significant divergence in the activity of the two enantiomers. The (+)-O-desmethyltramadol enantiomer was found to produce a potent, dose-dependent antinociceptive effect, which was confirmed to be mediated by µ-opioid receptor activation. nih.gov With prolonged infusion of (+)-O-desmethyltramadol, a significant decrease in the slope of the effect versus concentration relationship was observed, which is indicative of the development of tolerance to its analgesic effects. nih.gov

In stark contrast, the same study found that (-)-O-desmethyltramadol did not produce any antinociceptive effects in the rat tail-flick test, even at doses up to 8 mg/kg administered via intravenous infusion. nih.gov The absence of an initial analgesic effect from the (-) enantiomer in this standard preclinical model means that the development of tolerance to analgesia could not be established or measured. This finding is consistent with the known pharmacology of (-)-O-DSMT, which is primarily active as a norepinephrine reuptake inhibitor, while being inactive as a serotonin reuptake inhibitor and lacking significant affinity for µ-opioid receptors. nih.govnih.gov

Therefore, preclinical investigations into tolerance development have concentrated on the (+)-O-DSMT isomer due to its direct and measurable analgesic properties. The research underscores that tolerance is effect-specific and dependent on the molecule's interaction with its pharmacological target. For (-)-O-desmethyltramadol, since it does not produce opioid-mediated analgesia in preclinical tests, the concept of tolerance development to this specific effect is not applicable. nih.gov

Detailed Research Findings

The primary preclinical evidence regarding tolerance and the enantiomers of O-desmethyltramadol comes from in vivo studies in rats. The research highlights that the development of tolerance is intrinsically linked to the compound's ability to produce a measurable initial effect.

Key Preclinical Study on O-Desmethyltramadol Enantiomers:

A study by Garrido et al. (2000) provides the most direct preclinical assessment of the antinociceptive effects and tolerance potential of the O-DSMT enantiomers.

Model: Male Sprague-Dawley rats. nih.gov

Assay for Antinociception: The tail-flick test, a standard method for evaluating spinal analgesia. nih.gov

Findings for (+)-O-Desmethyltramadol:

Administration produced a strong antinociceptive effect. nih.gov

Continuous infusion resulted in a diminished antinociceptive response over time, demonstrating the development of pharmacodynamic tolerance. nih.gov

Findings for (-)-O-Desmethyltramadol:

Administration of doses up to 8 mg/kg (i.v.) failed to produce any measurable antinociceptive effect. nih.gov

As no initial analgesia was observed, tolerance to this effect could not be assessed. nih.gov

The table below summarizes the key findings from the aforementioned preclinical investigation into the antinociceptive effects of the O-desmethyltramadol enantiomers.

Table 1: Preclinical Antinociceptive Effects of O-Desmethyltramadol Enantiomers in Rats

| Enantiomer | Test Model | Pharmacological Effect Measured | Result | Evidence of Tolerance Development |

| (+)-O-Desmethyltramadol | Rat Tail-Flick Test | Antinociception (Pain Relief) | Produced significant antinociception. nih.gov | Yes, observed with prolonged infusion. nih.gov |

| (-)-O-Desmethyltramadol | Rat Tail-Flick Test | Antinociception (Pain Relief) | No antinociceptive effect observed at doses up to 8 mg/kg. nih.gov | Not applicable, as no initial effect was produced. nih.gov |

This table is based on data from a pharmacokinetic-pharmacodynamic modeling study in rats. nih.gov

Analytical Methodologies for Quantification and Characterization of O Desmethyltramadol Hydrochloride

Chromatographic Techniques for Separation and Detection of O-Desmethyltramadol

Chromatography stands as the cornerstone for the analysis of O-Desmethyltramadol, enabling its separation from the parent drug, other metabolites, and endogenous components in complex samples like plasma and urine. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used techniques, often hyphenated with mass spectrometry (MS) for enhanced specificity and sensitivity.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

HPLC is a widely adopted technique for the analysis of O-Desmethyltramadol due to its versatility and applicability to a broad range of compounds. The separation is typically achieved on a reversed-phase column, such as a C18 or C8 column. oup.comnih.gov The choice of mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve efficient separation of tramadol (B15222) and its metabolites. oup.commagtechjournal.com

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a common and accessible method for the quantification of O-Desmethyltramadol. While tramadol itself exhibits weak UV absorbance, making UV detection less sensitive for the parent drug, methods have been successfully developed to quantify both tramadol and O-Desmethyltramadol in human plasma. nih.govvalpo.edu

One such method utilized a BDS-Hypersil-C18 column with a double gradient elution. nih.gov This approach, combining liquid-liquid extraction and protein precipitation for sample preparation, achieved a limit of quantification (LOQ) of 6.7 ng/mL for both tramadol and O-Desmethyltramadol. nih.govuwa.edu.au Another validated HPLC-UV method for determining tramadol and O-Desmethyltramadol in human plasma employed solid-phase extraction and reported a linear range of 50 to 500 ng/ml for O-Desmethyltramadol, with a limit of quantitation of 50 ng/ml. nih.gov A sensitive HPLC method with UV detection was also developed for the simultaneous determination of heroin, its metabolites, tramadol, and O-desmethyltramadol in rat blood, demonstrating linearity for O-desmethyltramadol in the concentration range of 0.1–100 µg/mL. oup.com

| Parameter | Value | Reference |

| Limit of Quantification (LOQ) | 6.7 ng/mL | nih.govuwa.edu.au |

| Linearity Range (O-Desmethyltramadol) | 50 - 500 ng/mL | nih.gov |

| Linearity Range (O-Desmethyltramadol) | 0.1 - 100 µg/mL | oup.com |

HPLC coupled with fluorescence detection offers enhanced sensitivity and selectivity for the analysis of O-Desmethyltramadol compared to UV detection. valpo.edu This is due to the native fluorescence of both tramadol and its metabolite, O-Desmethyltramadol. magtechjournal.comvalpo.edu

Several HPLC-fluorescence methods have been developed for the simultaneous determination of tramadol and O-Desmethyltramadol in human plasma. magtechjournal.comnih.gov One method reported a limit of quantification of 1.0 µg/L for O-Desmethyltramadol with a linearity of 1.0 to 300.0 µg/L. magtechjournal.com The excitation and emission wavelengths are crucial parameters and have been reported at 275 nm and 304 nm, respectively, in one study, and at 275 nm and 300 nm in another. magtechjournal.comnih.gov Another method utilized excitation at 200 nm and emission at 301 nm. wjbphs.com A revised HPLC fluorescence method set the excitation and emission wavelengths at 275 nm and 302 nm, respectively, achieving a limit of quantification of 3.5 ng/mL for O-desmethyltramadol. scispace.comnih.gov

| Parameter | Value | Reference |

| Limit of Quantification (LOQ) | 1.0 µg/L (1.0 ng/mL) | magtechjournal.com |

| Linearity Range | 1.0 - 300.0 µg/L | magtechjournal.com |

| Excitation/Emission Wavelengths | 275 nm / 304 nm | magtechjournal.com |

| Excitation/Emission Wavelengths | 275 nm / 300 nm | nih.gov |

| Excitation/Emission Wavelengths | 200 nm / 301 nm | wjbphs.com |

| Excitation/Emission Wavelengths | 275 nm / 302 nm | scispace.comnih.gov |

| Limit of Quantification (LOQ) | 3.5 ng/mL | scispace.comnih.gov |

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) provides the advantage of acquiring spectral data across a range of wavelengths simultaneously, which aids in peak identification and purity assessment. oup.comresearchgate.net A sensitive and accurate HPLC-DAD method has been developed and validated for the simultaneous quantification of tramadol and O-Desmethyltramadol in human plasma. oup.comoup.comnih.gov

This method demonstrated linearity for O-Desmethyltramadol in the concentration range of 250–2000 ng/mL, with a limit of detection and quantification of 125 ng/mL and 250 ng/mL, respectively. oup.comnih.govsigmaaldrich.cn The chromatographic separation was achieved on a Zorbax SB-C8 column with a mobile phase consisting of acetonitrile and a potassium dihydrogenphosphate buffer. oup.com The detector was set to scan from 200 to 800 nm, with quantification performed at 218 nm. oup.com This method has proven to be valuable for routine analysis in clinical and forensic laboratories. oup.comnih.gov

| Parameter | Value | Reference |

| Linearity Range | 250 - 2000 ng/mL | oup.comnih.govsigmaaldrich.cn |

| Limit of Detection (LOD) | 125 ng/mL | oup.comnih.govsigmaaldrich.cn |

| Limit of Quantification (LOQ) | 250 ng/mL | oup.comnih.govsigmaaldrich.cn |

| Quantification Wavelength | 218 nm | oup.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for O-Desmethyltramadol Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the quantification of drugs and their metabolites in biological matrices due to its exceptional sensitivity and selectivity. nih.gov This technique is particularly useful for distinguishing between O-Desmethyltramadol and its isomer, N-desmethyltramadol, which have similar molecular masses. nih.gov

Several LC-MS/MS methods have been validated for the simultaneous determination of tramadol and its desmethylated metabolites. One method reported a lower limit of quantification (LLOQ) of 2.5 ng/mL for O-Desmethyltramadol in human plasma. nih.gov Another LC-MS method, using an ion trap mass spectrometer with electrospray positive ionization, achieved a calibration range of 2-300 ng/ml for O-Desmethyltramadol, with the monitored ion being m/z 250. nih.gov Enantiomeric separation and quantification of (+)- and (-)-O-Desmethyltramadol have also been successfully achieved using LC-MS, with reported limits of detection and quantification of 1.3 ng/mL and 4 ng/mL, respectively. oup.comoup.comcapes.gov.br A highly sensitive LC-MS/MS method for tramadol and O-desmethyltramadol reported a concentration range of 1–500 ng/mL for O-desmethyltramadol. dovepress.com

| Parameter | Value | Reference |

| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | nih.gov |

| Calibration Range | 2 - 300 ng/mL | nih.gov |

| Limit of Detection (LOD) - Enantiomers | 1.3 ng/mL | oup.com |

| Limit of Quantification (LOQ) - Enantiomers | 4 ng/mL | oup.com |

| Concentration Range | 1 - 500 ng/mL | dovepress.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for O-Desmethyltramadol Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of O-Desmethyltramadol, particularly in forensic toxicology. oup.comlaurentian.caresearchgate.netnih.gov This method often requires a derivatization step to increase the volatility and thermal stability of the analyte. laurentian.canih.gov

A validated GC-MS method for the determination of tramadol and O-Desmethyltramadol in human urine reported a limit of quantification of 7.5 ng/mL for O-Desmethyltramadol, with a linear range of 7.5 to 300 ng/mL. oup.com Another GC-MS method for the simultaneous determination of tramadol and its two main metabolites in human urine had a limit of quantification of 10 ng/mL for O-Desmethyltramadol and a linear range of 10-1000 ng/mL. nih.gov In a study analyzing decomposed skeletal tissues, O-Desmethyltramadol levels were measured using GC-MS after derivatization with MSTFA + 1% TMCS, with quantitative comparison based on the ion at m/z 303. laurentian.ca

| Parameter | Value | Reference |

| Limit of Quantification (LOQ) in Urine | 7.5 ng/mL | oup.com |

| Linearity Range in Urine | 7.5 - 300 ng/mL | oup.com |

| Limit of Quantification (LOQ) in Urine | 10 ng/mL | nih.gov |

| Linearity Range in Urine | 10 - 1000 ng/mL | nih.gov |

| Derivatizing Agent | MSTFA + 1% TMCS | laurentian.ca |

| Quantifier Ion (derivatized) | m/z 303 | laurentian.ca |

Capillary Electrophoresis and Thin Layer Chromatography for O-Desmethyltramadol Analysis

Capillary Electrophoresis (CE) has emerged as a highly efficient separation technique for drug analysis, offering advantages such as low consumption of reagents and analytes, rapid method development, and high versatility in selector choice. tbzmed.ac.ir CE methods, particularly capillary zone electrophoresis (CZE), have been successfully applied to the simultaneous determination of tramadol and other compounds in various formulations. tbzmed.ac.irresearchgate.net For the analysis of O-desmethyltramadol, CE coupled with laser-induced fluorescence detection (CE-LIF) has been utilized for the chiral separation of tramadol and its phase II metabolite, O-demethyl tramadol glucuronide, in urine. tbzmed.ac.ir Optimized conditions for such separations have involved using a 50 mM sodium tetraborate (B1243019) buffer at pH 10.0 with a dual cyclodextrin (B1172386) system. tbzmed.ac.ir

Thin Layer Chromatography (TLC) serves as a rapid and straightforward method for the qualitative and quantitative analysis of pharmaceutical compounds. udel.edupageplace.de For tramadol and its related substances, High-Performance Thin Layer Chromatography (HPTLC) with densitometric detection has been developed. nih.govresearchgate.net Separations are typically performed on silica (B1680970) gel-coated plates using various mobile phase systems, such as a mixture of chloroform, methanol, and glacial acetic acid. nih.govresearchgate.net Densitometric scanning allows for the quantification of the separated compounds. nih.gov While specific applications focusing solely on (-)-O-desmethyltramadol hydrochloride are less commonly detailed than for the parent drug, the principles and methodologies are directly applicable for its separation and identification. nih.govresearchgate.net

| Method | Description | Application | Key Parameters |

| Capillary Electrophoresis (CE-LIF) | Utilizes an electric field to separate ions based on their electrophoretic mobility. Laser-induced fluorescence provides high sensitivity detection. | Chiral separation of tramadol and O-demethyl tramadol glucuronide in urine. tbzmed.ac.ir | Buffer: 50 mM sodium tetraborate (pH 10.0) Chiral Selector: Dual CD system (anionic and neutral CDs). tbzmed.ac.ir |

| High-Performance Thin Layer Chromatography (HPTLC) | A planar chromatographic technique offering high resolution. Separation occurs on a high-performance layer of sorbent. Detection is often by densitometry. | Identification and quantitative determination of tramadol and its impurities/metabolites. nih.gov | Stationary Phase: Silica gel HPTLC plates. Mobile Phase Example: Chloroform-methanol-glacial acetic acid (9:2:0.1, v/v/v). nih.govDetection: UV densitometry (e.g., at 270 nm). nih.gov |

Sample Preparation Strategies for O-Desmethyltramadol in Biological Matrices

Effective sample preparation is a prerequisite for accurate analysis of O-desmethyltramadol in biological matrices like plasma, blood, or urine. The primary goal is to isolate the analyte from interfering endogenous components such as proteins, lipids, and salts. ijpsjournal.comnih.gov The choice of technique depends on the analyte's properties, the matrix complexity, and the sensitivity required for the subsequent analysis.

Liquid-Liquid Extraction Protocols

Liquid-Liquid Extraction (LLE) is a conventional and widely used sample preparation technique based on the partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. orientjchem.orgamazonaws.com The efficiency of the extraction is dependent on the analyte's solubility in the chosen solvent and the pH of the aqueous phase. amazonaws.com

For the extraction of O-desmethyltramadol and its parent compound from biological fluids, various LLE protocols have been established. A common approach involves alkalinizing the sample (e.g., plasma or urine) with a base like ammonium (B1175870) hydroxide (B78521) or sodium buffer, followed by extraction with an organic solvent. oup.comnih.govmdpi.com Methyl tert-butyl ether (MTBE) and ethyl acetate (B1210297) are frequently employed solvents, demonstrating high extraction efficiencies for both tramadol and O-DT. oup.comnih.govmdpi.comnih.gov A back-extraction step, where the analyte is transferred from the organic solvent into an acidic aqueous solution (e.g., hydrochloric acid), can be included to further purify the extract. oup.comnih.gov

| Solvent System | Matrix | Extraction Efficiency (O-DT) | Reference |

| Methyl tert-butyl ether (MTBE) | Human Plasma | 78.72% | oup.com |

| Methyl tert-butyl ether (MTBE) | Human Urine | 101.30% | nih.gov |

| Ethyl acetate | Human Plasma | 76.9% - 87.3% | nih.gov |

| Methyl tert-butyl ether (MTBE) | Human Plasma | Not specified, used for enantioselective analysis | nih.gov |

Protein Precipitation Methods

Protein Precipitation (PPT) is a rapid and straightforward method for removing high-molecular-weight proteins from biological samples. ijpsjournal.commdpi.com This is typically achieved by adding a precipitating agent, such as an organic solvent or a strong acid, which reduces protein solubility, causing them to aggregate and sediment. ijpsjournal.comnih.gov

Acids like perchloric acid (PCA) and trichloroacetic acid (TCA) are effective precipitating agents. mdpi.comresearchgate.net One validated method for O-DT analysis in human plasma involves protein precipitation using a 7% perchloric acid solution. researchgate.net Organic solvents, particularly acetonitrile, are also widely used. mdpi.com While simple, a potential drawback of PPT is that it may be less clean than LLE or SPE, as some endogenous components may remain in the supernatant. nih.gov However, methods utilizing deproteinization with solutions like ammonia (B1221849) have been shown to be suitable for the clean-up of tramadol and its desmethylated metabolites in human plasma. nih.gov An alternative approach using zinc hydroxide precipitation offers the benefit of maintaining a nearly neutral pH, which can be advantageous for analyte stability. mdpi.comnih.gov

Solid Phase Extraction Techniques

Solid Phase Extraction (SPE) is a highly selective and versatile sample preparation technique that separates components of a mixture based on their physical and chemical properties. nih.govgla.ac.uk The process involves passing a liquid sample through a solid sorbent (the stationary phase), which retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a suitable solvent. amazonaws.com

For O-desmethyltramadol and related compounds, mixed-mode cation exchange (MCX) cartridges have proven effective. mdpi.com These sorbents combine ion-exchange and reversed-phase retention mechanisms, providing high selectivity for basic compounds like O-DT. For instance, Oasis® MCX cartridges have been successfully used to extract tramadol and its metabolites from wastewater samples. mdpi.com Other SPE methods have utilized disposable cartridges filled with ethyl silica, followed by elution with methanol, for the analysis of O-DT enantiomers in human plasma. researchgate.net The versatility of SPE allows for robust and clean extracts, making it highly compatible with sensitive analytical instruments like LC-MS/MS. nih.govyoutube.com

Enantioselective Analytical Approaches for O-Desmethyltramadol

O-desmethyltramadol possesses chiral centers, meaning it exists as enantiomers. These stereoisomers can exhibit different pharmacological and metabolic profiles. Therefore, enantioselective analytical methods are essential for detailed pharmacokinetic and metabolic studies. mdpi.comoup.com

Chiral Chromatography Applications for O-Desmethyltramadol Enantiomers

Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for the enantiomeric separation of O-desmethyltramadol. researchgate.netoup.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and subsequent separation.

Polysaccharide-based CSPs are widely used for this purpose. Columns such as Chiralpak® AD, which contains amylose (B160209) tris(3,5-dimethylphenylcarbamate), and Chiracel® OD-R, containing cellulose (B213188) tris(3,5-dimethylphenylcarbamate), have demonstrated successful separation of the enantiomers of both tramadol and O-desmethyltramadol in various biological matrices. nih.govresearchgate.netoup.comnih.gov The mobile phase composition, which is typically a mixture of a nonpolar solvent like n-hexane or isohexane with an alcohol modifier (e.g., ethanol) and a basic additive (e.g., diethylamine), is critical for achieving optimal resolution. mdpi.comresearchgate.netoup.com These chiral separation methods are commonly coupled with mass spectrometry (MS/MS) or fluorescence detection for sensitive and selective quantification of each enantiomer. nih.govnih.gov

| Chiral Stationary Phase (CSP) | Column Example | Mobile Phase Composition | Matrix | Reference |

| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD | isohexane-ethanol-diethylamine (97:3:0.1, v/v) | Human Plasma | researchgate.net |

| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD | n-hexane/ethanol (B145695) (97:3, v/v) with 5mM TEA | Blood Plasma | oup.com |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD | Methyl t-butyl ether | Human Plasma | nih.gov |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiracel OD-R | Phosphate buffer (pH 6) and acetonitrile (80:20) | Human Plasma | nih.gov |

| Cellulose tris(4-chloro-3-methylphenylcarbamate) | Lux Cellulose-4 | 0.1% diethylamine (B46881) in hexane (B92381) and ethanol (96:4, v/v) | Wastewater | mdpi.com |

Mass Spectrometry for O-Desmethyltramadol Enantiomer Discrimination

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the determination of O-Desmethyltramadol (ODT) enantiomers. nih.govoup.comoup.comcapes.gov.br The primary challenge lies in the separation of the enantiomers, as they have identical mass-to-charge ratios. Therefore, chiral chromatography is employed prior to mass spectrometric detection.

Several studies have successfully achieved the enantiomeric separation of ODT by using a chiral stationary phase (CSP). A commonly utilized column is the Chiralpak AD, which contains amylose tris-(3,5-dimethylphenylcarbamate) as the chiral selector. nih.govoup.comoup.comcapes.gov.brnih.gov Another effective CSP is the Lux Cellulose-2 or Lux Cellulose-4 column. mdpi.comnih.gov The separation is typically performed under isocratic conditions using a mobile phase consisting of a mixture of a non-polar solvent like n-hexane or isohexane and an alcohol such as ethanol, often with a small percentage of an amine modifier like diethylamine (DEA) or triethylamine (B128534) (TEA) to improve peak shape. oup.comnih.govmdpi.com

Once the enantiomers are chromatographically separated, the mass spectrometer serves as a highly sensitive and selective detector. Detection is often performed using tandem mass spectrometry (MS-MS) in the multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode, which enhances specificity and reduces background noise. nih.govnih.govnih.gov For ODT, a common mass transition monitored is from the parent ion (m/z 250) to a specific product ion (m/z 58). nih.gov Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization sources used for this analysis. nih.govnih.govnih.gov

The combination of a chiral column for separation and a tandem mass spectrometer for detection provides a robust method for the individual quantification of (+)-O-Desmethyltramadol and (-)-O-Desmethyltramadol in various biological matrices, including plasma and urine. nih.govnih.govcapes.gov.br

Method Validation and Performance Criteria for O-Desmethyltramadol Quantification

The validation of analytical methods is essential to ensure that they are reliable, reproducible, and suitable for their intended purpose. ijpsjournal.com For O-Desmethyltramadol quantification assays, validation is performed according to international guidelines and includes the assessment of several key performance criteria. oup.comoaji.net

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. oup.com These limits are crucial for determining the sensitivity of an assay, especially when analyzing low concentrations in biological samples.

Several studies have established the LOD and LOQ for O-desmethyltramadol in various matrices using different analytical techniques. For instance, an LC-MS method for plasma samples reported an LOD of 1 ng/mL and an LOQ of 4 ng/mL for ODT enantiomers. oup.com Another study using GC-MS for urine analysis established an LOQ of 10 ng/mL for ODT. nih.gov In wastewater analysis, a method using liquid chromatography with fluorescence detection achieved an LOD of 20 ng/L and an LOQ of 56 ng/L for ODT enantiomers. mdpi.com

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for O-Desmethyltramadol in Various Studies

| Matrix | Analytical Method | LOD | LOQ | Source |

|---|---|---|---|---|

| Plasma | LC-MS | 1.0 ng/mL | 4.0 ng/mL | oup.com |

| Plasma | LC-MS/MS | - | 0.5 ng/mL | nih.gov |

| Plasma | HPLC-DAD | 125 ng/mL | 250 ng/mL | oup.com |

| Urine | GC-MS | - | 10 ng/mL | nih.gov |

| Urine | HPLC | - | 7.5 ng/mL | wjbphs.com |

| Hair | GC-MS | 0.0001 ng/mg | 0.0006 ng/mg | kent.ac.uk |

| Wastewater | LC-Fluorescence | 20 ng/L | 56 ng/L | mdpi.com |

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy is the closeness of the mean of a set of results to the true or accepted reference value, often expressed as a percentage of recovery or relative error. Both are assessed at intra-day (within a single day) and inter-day (over several days) levels. researchgate.net

For O-desmethyltramadol assays, acceptable precision is generally defined as an RSD of less than 15%, while accuracy should be within 85-115% of the nominal concentration. For example, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for ODT in human plasma reported intra- and inter-day precision values (as RSD) of 5.0% and 5.6% for the enantiomers, respectively. nih.gov Another study using HPLC-DAD found intra- and inter-assay precision for ODT ranged from 1.89% to 10.91% and 2.21% to 5.15%, respectively, with accuracy values between -7.62% to 4.99% (intra-assay) and -2.03% to -4.79% (inter-assay). oup.com A separate LC/MS method showed precision values at the quantification limit to be 10.1% for within-run and 6.7% for between-run determinations, with corresponding accuracy values of -9.9% and 10.4%. nih.gov

Table 2: Precision and Accuracy Data from Selected O-Desmethyltramadol Assays

| Matrix | Analytical Method | Precision (%RSD) | Accuracy (%Bias or Range) | Source |

|---|---|---|---|---|

| Plasma | LC-MS/MS | Intra-day: 5.0%, Inter-day: 5.6% | - | nih.gov |

| Plasma | HPLC-DAD | Intra-assay: 1.89-10.91%, Inter-assay: 2.21-5.15% | Intra-assay: -7.62 to 4.99%, Inter-assay: -2.03 to -4.79% | oup.com |

| Urine | GC-MS | Intra-assay: 1.29-6.48%, Inter-assay: 1.28-6.84% | Intra-assay: 91.79-106.89% | nih.gov |

| Vitreous Humor | - | Intra-day: <5.4%, Inter-day: <4.6% | Intra-day: -6.6 to 6.5%, Inter-day: -3.6 to 3.2% | oup.com |

| Plasma | LC/MS | Within-run: 10.1%, Between-run: 6.7% (at LOQ) | Within-run: -9.9%, Between-run: 10.4% (at LOQ) | nih.gov |

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components that may be expected to be present in the sample, such as metabolites, impurities, or matrix components. kent.ac.uk In the context of O-desmethyltramadol, methods must be selective against the parent drug, tramadol, and other metabolites like N-desmethyltramadol. nih.gov This is typically demonstrated by analyzing blank matrix samples from different sources to check for interferences at the retention time of the analyte. mdpi.com Methods like LC-MS/MS provide high selectivity due to the monitoring of specific precursor-to-product ion transitions. nih.govnih.gov

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. The robustness of a method is evaluated by making slight changes to parameters such as mobile phase composition (e.g., ±2% ethanol), pH, flow rate, and column temperature. mdpi.comoaji.net A robust method will show no significant change in results, ensuring its transferability between different laboratories and instruments. For example, the selectivity of an LC method for ODT in wastewater was confirmed by comparing chromatograms of a blank matrix, a spiked matrix, and a pure standard, demonstrating no interfering peaks. mdpi.com

Compound Reference Table

Absorption and Distribution Dynamics in Preclinical Models

The primary active metabolite of tramadol, O-desmethyltramadol (ODT), is formed through the metabolic process of O-demethylation. jscimedcentral.com The pharmacokinetic profile of O-desmethyltramadol has been investigated in various animal models, revealing species-specific differences in its absorption and distribution.

In cats, following intravenous administration of tramadol, O-desmethyltramadol appears rapidly in the plasma. nih.gov Similarly, in dogs, O-desmethyltramadol has a half-life of 1.69 hours after intravenous tramadol administration. researchgate.net When O-desmethyltramadol is administered directly intravenously to dogs, it has a half-life of 0.94 hours, a volume of distribution of 2.80 L/kg, and a clearance of 34.93 mL/kg/min. researchgate.net

Studies in horses have also characterized the pharmacokinetics of O-desmethyltramadol. After oral administration of tramadol, the maximum serum concentration of O-desmethyltramadol was 86.8 ± 17.8 ng/mL, with a half-life of 1.01 ± 0.15 hours. avma.org Following intravenous administration of tramadol in horses, the volume of distribution for tramadol was found to be 4.02 ± 1.35 L/kg. avma.org

Research in Boa constrictors has provided preliminary data on O-desmethyltramadol pharmacokinetics in reptiles. mdpi.com In this model, O-desmethyltramadol achieved a maximum concentration of 0.59 µg/mL with an elimination half-life of 35.66 ± 10.85 hours following intravenous tramadol administration. researchgate.net The volume of distribution for tramadol was high, suggesting extensive tissue penetration. mdpi.com

| Animal Model | Route of Tramadol Administration | ODT Half-Life (h) | ODT Cmax (ng/mL) | Tramadol Volume of Distribution (L/kg) |

| Dogs researchgate.net | Intravenous | 1.69 ± 0.45 | - | - |

| Dogs researchgate.net | Oral | 2.18 ± 0.55 | - | - |

| Dogs (Direct ODT IV) researchgate.net | Intravenous | 0.94 ± 0.09 | - | 2.80 ± 0.15 |

| Cats nih.gov | Intravenous | 4.35 ± 0.47 | - | 3.10 ± 0.13 |

| Cats nih.gov | Oral | 4.82 ± 0.32 | - | - |

| Horses avma.org | Oral | 1.01 ± 0.15 | 86.8 ± 17.8 | - |

| Boa Constrictors researchgate.net | Intravenous | 35.66 ± 10.85 | 590 | 5.60 ± 1.69 |

Stereoselective Pharmacokinetics of O-Desmethyltramadol

The metabolism of tramadol to O-desmethyltramadol is stereoselective, leading to different pharmacokinetic profiles for the enantiomers of O-desmethyltramadol. nih.gov

Following administration of racemic tramadol, the plasma concentrations of the (+)- and (-)-enantiomers of O-desmethyltramadol can differ significantly. In most subjects, serum concentrations of (+)-O-desmethyltramadol are lower than those of (-)-O-desmethyltramadol. oup.com This is attributed to the stereoselective O-demethylation of tramadol, where (-)-trans-tramadol is preferentially metabolized. oup.comamegroups.cn

In postoperative patients, mean therapeutic plasma concentrations were 23.7 ng/mL for (+)-O-desmethyltramadol and 40.7 ng/mL for (-)-O-desmethyltramadol. oup.com However, some studies have reported no significant differences between the plasma concentrations of (+)- and (-)-O-desmethyltramadol. researchgate.net The influence of CYP2D6 genotype on the plasma levels of O-desmethyltramadol enantiomers has been investigated, showing that different genotypes can lead to varying concentrations of these enantiomers. nih.govresearchgate.net For instance, the area under the concentration-time curves for (+)-O-desmethyltramadol differed significantly among poor metabolizers, intermediate metabolizers, extensive metabolizers, and ultrarapid metabolizers. nih.govresearchgate.net

| Subject Group | (+)-O-Desmethyltramadol Concentration (ng/mL) | (-)-O-Desmethyltramadol Concentration (ng/mL) |

| Postoperative Patients oup.com | 23.7 (mean) | 40.7 (mean) |

The renal clearance of O-desmethyltramadol is also stereoselective. oup.comamegroups.cn Studies have shown that the (+)-enantiomer of trans-O-desmethyltramadol is preferentially cleared into the urine. oup.comamegroups.cn In a study using isolated perfused rat kidneys, when the kidneys were perfused with trans-O-desmethyltramadol, the concentration of (+)-trans-O-desmethyltramadol was lower than that of (-)-trans-O-desmethyltramadol in the perfusate, while in the urine, (+)-trans-O-desmethyltramadol was found in higher amounts than (-)-trans-O-desmethyltramadol. amegroups.cn

In elderly human subjects, the renal clearance of O-desmethyltramadol was found to be significantly lower compared to young subjects, with a mean decrease of 29%. nih.gov

Pharmacokinetic Modeling and Simulation for O-Desmethyltramadol

Pharmacokinetic modeling and simulation are valuable tools for understanding and predicting the behavior of O-desmethyltramadol in various preclinical and clinical scenarios.

Population pharmacokinetic (PopPK) models have been developed to describe the concentration profiles of tramadol and its active metabolite, O-desmethyltramadol. nih.gov These models help in understanding the variability in pharmacokinetic parameters within a population. A one-compartment model has been found to well-describe the pharmacokinetics of O-desmethyltramadol as an extension of the parent drug model. nih.govdovepress.com

In a study involving older patients, the apparent clearance for O-desmethyltramadol was estimated to be 0.143 L/h with a between-subject variability of 21.6%. nih.govresearchgate.net The apparent rate of metabolism of tramadol to O-desmethyltramadol was 0.0492 L/h. nih.govresearchgate.net Allometric scaling has been used to compare the disposition of tramadol and the formation of O-desmethyltramadol across different species, including rats, dogs, cats, goats, donkeys, and horses. jscimedcentral.com

| Model | Parameter | Value | Between-Subject Variability (%) |

| PopPK in Older Patients nih.govresearchgate.net | Apparent Clearance of ODT (CLm) | 0.143 L/h | 21.6 |

| PopPK in Older Patients nih.govresearchgate.net | Apparent Rate of Metabolism to ODT (kt) | 0.0492 L/h | 78.5 |

Physiologically-based pharmacokinetic (PBPK) modeling is a mechanistic approach used to predict the absorption, distribution, metabolism, and excretion of compounds. wikipedia.org PBPK models for tramadol and O-desmethyltramadol have been developed to assess the impact of factors like genetic polymorphisms and drug-drug interactions on their pharmacokinetics. nih.govnih.govmdpi.comresearchgate.net

These models can simulate the plasma concentrations of tramadol and O-desmethyltramadol under various conditions. mdpi.com For example, a PBPK model was used to evaluate the effect of CYP2D6 inhibition on the pharmacokinetics of tramadol and O-desmethyltramadol, showing a significant decrease in O-desmethyltramadol exposure following inhibition. nih.gov PBPK modeling has also been employed to explore the influence of CYP2D6 gene polymorphism on the pharmacokinetics of tramadol and its active metabolite. nih.gov The models can accurately describe the exposure to tramadol and O-desmethyltramadol in populations with different CYP2D6 phenotypes. nih.gov

Advanced Research Domains and Future Directions for O Desmethyltramadol Hydrochloride

Cellular and Molecular Mechanisms Beyond Receptor Binding for O-Desmethyltramadol

Emerging evidence indicates that O-Desmethyltramadol engages with fundamental cellular processes, including stress responses and the regulation of gene and protein expression, through mechanisms distinct from its interaction with opioid receptors.

O-Desmethyltramadol has been identified as an inducer of endoplasmic reticulum (ER) stress. nih.gov In preclinical models using human breast cancer cells, O-Desmethyltramadol was shown to trigger ER stress through the p-eIF2α (phosphorylation of the eukaryotic initiation factor 2)/ATF4 (activating transcription factor 4)/CHOP (C/EBP homologous protein) signaling axis. nih.gov This induction was confirmed by the observed increase in ER stress-related proteins, including the p-eIF2α/eIF2α ratio, ATF4, and CHOP. nih.gov The extent of ER stress induction appears to be cell-type specific, suggesting a context-dependent cellular response to the compound. mdpi.com This activity is significant as it highlights a non-opioid receptor-mediated mechanism through which O-Desmethyltramadol can influence cell fate and function. nih.gov

Research has demonstrated that O-Desmethyltramadol can significantly modulate gene expression. In studies involving breast cancer cell lines, RNA-sequencing analysis revealed that O-Desmethyltramadol alters the expression of numerous genes. nih.gov For instance, treatment with O-Desmethyltramadol led to a notable elevation in the mRNA expression levels of key ER stress-responsive genes. nih.gov The specific genes and the magnitude of their modulation varied between different cell lines, underscoring the compound's differential effects based on the cellular context. nih.govmdpi.com

Table 1: Modulation of ER Stress-Related Gene Expression by O-Desmethyltramadol in Breast Cancer Cell Lines